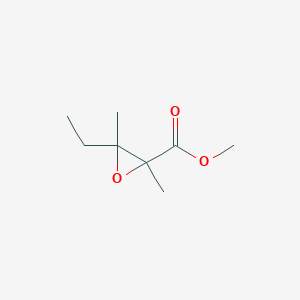

Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C8H14O3This compound is used primarily in research settings and has various applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of 3-ethyl-2,3-dimethyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions. The reaction proceeds via the formation of an oxirane ring, resulting in the desired epoxide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or peracids are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Diols

Reduction: Alcohols

Substitution: Substituted oxirane derivatives

Scientific Research Applications

Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Oxirane, 3-ethyl-2,2-dimethyl-: Similar structure but lacks the ester functional group.

Ethyl 3,3-dimethyloxirane-2-carboxylate: Similar ester functionality but different alkyl substituents on the oxirane ring

Uniqueness

Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate is unique due to its specific combination of an oxirane ring and ester functional group. This combination imparts distinct reactivity and makes it a versatile intermediate in various chemical processes .

Biological Activity

Methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of oxirane derivatives, characterized by a three-membered cyclic ether structure. The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as epoxidation or ring-opening reactions.

Synthetic Pathways

- Epoxidation Reaction : The compound can be synthesized from ethyl 2-methylacrylate through a reaction with peracetic acid.

- Ring Opening : The oxirane ring can be opened by nucleophiles leading to various derivatives, which can then be esterified to form the desired methyl ester.

Biological Properties

The biological activity of this compound has been investigated in several contexts:

- Antimicrobial Activity : Studies have shown that oxirane derivatives exhibit significant antimicrobial properties against various bacterial strains. The mechanism typically involves disruption of microbial cell membranes.

- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties, potentially through induction of apoptosis in cancer cells. The specific pathways involved are still under investigation.

- Nematicidal Effects : There is evidence suggesting that this compound exhibits nematicidal activity against plant-parasitic nematodes, making it a candidate for agricultural applications.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The oxirane ring structure allows for interaction with lipid membranes, leading to increased permeability and eventual cell lysis in microbial organisms.

- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest by interfering with mitotic processes.

Table 1: Summary of Biological Activities

| Activity Type | Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | |

| Anticancer | HeLa cells | Induction of apoptosis | |

| Nematicidal | Meloidogyne incognita | Mortality in juvenile stages |

Notable Research Findings

- A study published in MDPI highlighted the potential antimicrobial effects of similar oxirane compounds, suggesting a broader applicability for this compound in pharmaceutical formulations .

- Research conducted on nematicidal properties indicated that compounds with similar structures could effectively reduce nematode populations in agricultural settings .

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 3-ethyl-2,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C8H14O3/c1-5-7(2)8(3,11-7)6(9)10-4/h5H2,1-4H3 |

InChI Key |

OQDQDXLJLQQOKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)(C)C(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.